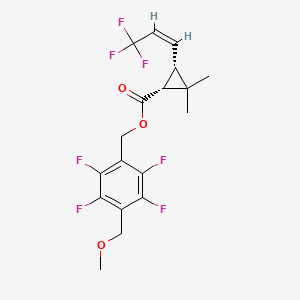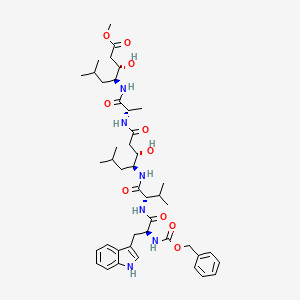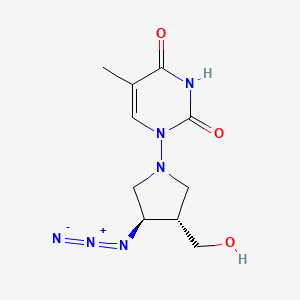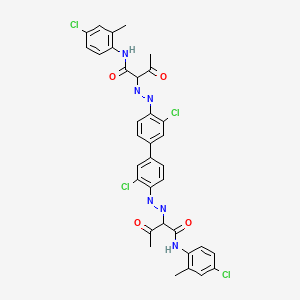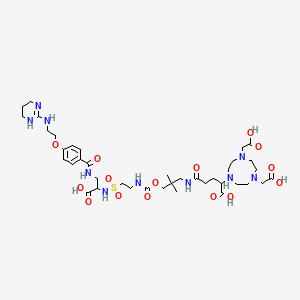
Nodaga-theranost
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nodaga-theranost is a radiolabeled peptidomimetic compound designed for targeting integrin receptors, specifically the αvβ3 integrin receptor. It is used in positron emission tomography (PET) imaging to visualize tumor angiogenesis and metastasis. This compound has shown high affinity and specificity for integrin receptors, making it a valuable tool in cancer diagnostics and treatment planning .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nodaga-theranost involves the conjugation of a peptidomimetic ligand to a chelator, which is then radiolabeled with gallium-68. The peptidomimetic ligand is designed to mimic the natural ligands of integrin receptors, enhancing its binding affinity and specificity. The chelator, typically a macrocyclic compound like NODAGA, is used to securely hold the radiometal .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the synthesis of the peptidomimetic ligand, its conjugation to the chelator, and subsequent radiolabeling with gallium-68. The production process is optimized for high yield and purity, ensuring the compound’s effectiveness and safety for clinical use .
Análisis De Reacciones Químicas
Types of Reactions
Nodaga-theranost primarily undergoes complexation reactions during its synthesis. The chelation of gallium-68 to the NODAGA chelator is a key step in the preparation of this compound. This reaction is typically carried out under mild conditions to ensure the stability of the radiolabeled product .
Common Reagents and Conditions
Chelation Reaction: The chelation of gallium-68 to NODAGA is performed in an aqueous solution at a slightly acidic pH (around 4-5).
Conjugation Reaction: The conjugation of the peptidomimetic ligand to the chelator involves the use of coupling reagents such as carbodiimides or click chemistry reagents.
Major Products Formed
The major product formed from these reactions is the radiolabeled this compound complex, which consists of the peptidomimetic ligand conjugated to the NODAGA chelator, with gallium-68 securely bound within the chelator .
Aplicaciones Científicas De Investigación
Nodaga-theranost has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Diagnostics: this compound is used in PET imaging to visualize tumor angiogenesis and metastasis.
Theranostics: The compound’s ability to combine diagnostic imaging with therapeutic applications makes it a valuable tool in theranostics.
Personalized Medicine: this compound enables personalized medicine strategies by providing detailed information about tumor characteristics and treatment efficacy.
Mecanismo De Acción
Nodaga-theranost exerts its effects by targeting the αvβ3 integrin receptor, which is overexpressed in many types of cancer cells. The peptidomimetic ligand binds to the integrin receptor with high affinity, allowing for precise targeting of cancerous tissues. Once bound, the radiolabeled compound emits positrons, which are detected by PET imaging to visualize the tumor and its metastasis .
Comparación Con Compuestos Similares
Nodaga-theranost is unique in its high affinity and specificity for integrin receptors, making it a valuable tool in cancer diagnostics and treatment. Similar compounds include:
DOTA-based Radiotracers: These compounds also use a macrocyclic chelator (DOTA) for radiolabeling with gallium-68.
NOTA-based Radiotracers: Similar to DOTA-based compounds, NOTA-based radiotracers use a different macrocyclic chelator (NOTA) for radiolabeling.
15-5 Macrocycles: These compounds use a pentaazamacrocyclic chelator for radiolabeling with copper-64.
This compound stands out due to its optimized design for integrin receptor targeting, making it a superior choice for cancer diagnostics and theranostics.
Propiedades
Número CAS |
1393933-89-5 |
|---|---|
Fórmula molecular |
C39H62N10O15S |
Peso molecular |
943.0 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[[3-[2-[[1-carboxy-2-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]ethyl]sulfamoyl]ethylcarbamoyloxy]-2,2-dimethylpropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H62N10O15S/c1-39(2,25-45-31(50)9-8-30(36(58)59)49-18-16-47(23-32(51)52)14-15-48(17-19-49)24-33(53)54)26-64-38(60)43-13-21-65(61,62)46-29(35(56)57)22-44-34(55)27-4-6-28(7-5-27)63-20-12-42-37-40-10-3-11-41-37/h4-7,29-30,46H,3,8-26H2,1-2H3,(H,43,60)(H,44,55)(H,45,50)(H,51,52)(H,53,54)(H,56,57)(H,58,59)(H2,40,41,42) |
Clave InChI |
JFHDTNLQMPZLDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)CCC(C(=O)O)N1CCN(CCN(CC1)CC(=O)O)CC(=O)O)COC(=O)NCCS(=O)(=O)NC(CNC(=O)C2=CC=C(C=C2)OCCNC3=NCCCN3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


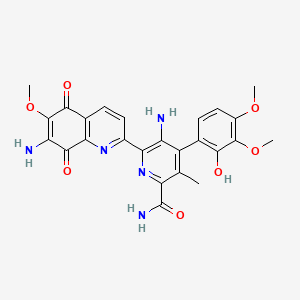
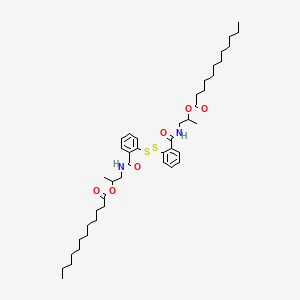
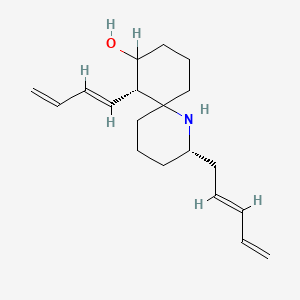
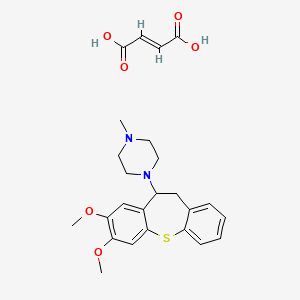
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)


![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
